Target Profile Divergence: GLP1R Agonism and XBP1 Inhibition vs. Classical CYP51 Antifungal Activity
In the NAFLDkb knowledge base, CAS 748778-09-8 is annotated as an agonist of the glucagon-like peptide 1 receptor (GLP1R) and an inhibitor of X-box-binding protein 1 (XBP1) [1]. This target profile contrasts sharply with the established mechanism of 1,2,4-triazole-5-thiones, which typically inhibit fungal lanosterol 14α-demethylase (CYP51) in crop protection applications [2]. No GLP1R or XBP1 activity has been reported for the closest structural analogs, such as 3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CHEBI:112917) or N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS 748777-78-8), which share the core scaffold but lack the specific 4-ethylphenoxymethyl moiety at C-3 [3].
| Evidence Dimension | Annotated target engagement (GLP1R agonism) |
|---|---|
| Target Compound Data | GLP1R agonist, XBP1 inhibitor (annotated in NAFLDkb; ChEMBL Compound Report Card lists 27 total bioactivity data points) |
| Comparator Or Baseline | Classical triazolethiones: CYP51 inhibitors (e.g., compounds in WO-A 2010/146114, WO-A 2010/146115); no GLP1R activity reported |
| Quantified Difference | Not quantifiable (target annotation dichotomous: GLP1R agonism present vs. absent in comparators) |
| Conditions | Target annotations derived from ChEMBL bioactivity database curation; comparator target profiles from patent disclosures (WO-A 2010/146114, WO-A 2010/146115) |
Why This Matters
A divergent target profile directs procurement toward metabolic disease screening rather than antifungal discovery, preventing wasted expenditure on a compound with no documented CYP51 activity.
- [1] NAFLDkb. Compound B051029 (CHEMBL1482292) Target Details. BioSino.org. View Source
- [2] Bayer CropScience. (2019). Novel triazolethione derivatives. US Patent 2020/0095223 A1. View Source
- [3] ChEBI. CHEBI:112917 (3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione). European Bioinformatics Institute. View Source
